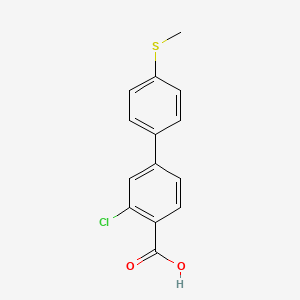

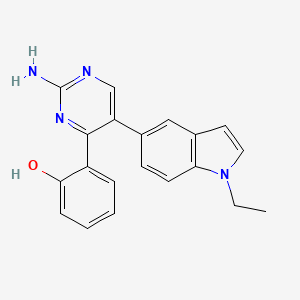

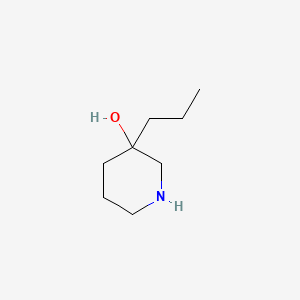

![molecular formula C16H15Cl2N3O2 B582413 Benzyl 2,4-dichloro-8,9-dihydro-5H-pyrimido[4,5-D]azepine-7(6H)-carboxylate CAS No. 1207362-38-6](/img/structure/B582413.png)

Benzyl 2,4-dichloro-8,9-dihydro-5H-pyrimido[4,5-D]azepine-7(6H)-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Benzyl 2,4-dichloro-8,9-dihydro-5H-pyrimido[4,5-D]azepine-7(6H)-carboxylate” is a heterocyclic organic compound . It is used as an organic intermediate .

Synthesis Analysis

An efficient two-step strategy for the regioselective synthesis of the benzo[f]pyrimido[4,5-b][1,5]oxazocine as a novel tricyclic system has been developed via inter- and intramolecular heterocyclization of 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine and 2-aminobenzylalcohol in room temperature and short reaction times under mild conditions, followed by amination with some secondary amines .Chemical Reactions Analysis

The compound can be used to prepare other compounds such as 4-(3-(2-(2-aminopyrimidin-5-yl)-4-morpholinyl-5,6,7,8-tetrahydropyrimido[3,4-d]azepin-7-carbonyl)-4-fluorobenzyl)phthalazin-1(2H)-one, which is a PARP inhibitor .Applications De Recherche Scientifique

Synthesis and Molecular Structures

Synthetic Methodologies : Researchers have developed versatile synthetic methods for creating polycyclic pyrimidoazepine derivatives. These methods involve nucleophilic substitution reactions, which can be enhanced by either conventional heating in basic solutions or microwave heating in solvent-free systems. The azepine ring in these compounds often adopts a boat or twist-boat conformation, indicative of their complex three-dimensional structures (Acosta Quintero et al., 2016).

Molecular and Supramolecular Structures : Detailed studies on the molecular and supramolecular structures of a series of closely related benzo[b]pyrimido[5,4-f]azepine derivatives have been conducted. These studies reveal that despite similar molecular conformations, different compounds exhibit unique supramolecular assemblies based on hydrogen bonds, π-π stacking interactions, and C-Cl...π(pyrimidine) contacts (Acosta et al., 2015).

Applications in Synthesis of Derivatives

Functionalized Azepines : A detailed examination of the synthesis of functionalized benzo[b]pyrimido[5,4-f]azepines describes base-promoted aromatic nucleophilic substitution leading to various derivatives. This process underscores the chemical flexibility and utility of these compounds in producing a wide array of substances potentially useful in pharmaceutical development (Acosta-Quintero et al., 2015).

Advanced Molecular Synthesis

Innovative Synthesis Approaches : Efforts to synthesize amino-substituted benzo[b]pyrimido[5,4-f]azepines through base-catalysed aminolysis followed by intramolecular Friedel-Crafts cyclization highlight innovative approaches to constructing complex molecules. The characterization of these compounds provides insights into their potential as building blocks for further chemical synthesis (Acosta Quintero et al., 2018).

Orientations Futures

The compound can be used to prepare other compounds such as 4-(3-(2-(2-aminopyrimidin-5-yl)-4-morpholinyl-5,6,7,8-tetrahydropyrimido[3,4-d]azepin-7-carbonyl)-4-fluorobenzyl)phthalazin-1(2H)-one, which is a PARP inhibitor . This suggests potential applications in the development of new drugs, particularly in cancer treatment where PARP inhibitors are commonly used.

Mécanisme D'action

Target of Action

The primary target of Benzyl 2,4-dichloro-8,9-dihydro-5H-pyrimido[4,5-D]azepine-7(6H)-carboxylate is the Poly (ADP-ribose) polymerase (PARP) . PARP is a family of proteins involved in cellular processes such as DNA repair, genomic stability, and programmed cell death .

Mode of Action

This compound acts as a PARP inhibitor . It binds to the PARP enzyme, preventing it from performing its function in the DNA repair process . This leads to the accumulation of DNA damage in the cells, which can result in cell death, particularly in cancer cells that are heavily reliant on PARP for DNA repair .

Biochemical Pathways

The inhibition of PARP by Benzyl 2,4-dichloro-8,9-dihydro-5H-pyrimido[4,5-D]azepine-7(6H)-carboxylate affects the DNA repair pathways . Specifically, it impacts the base excision repair pathway, which is the primary pathway for repairing single-strand breaks in DNA . The inhibition of this pathway leads to the accumulation of DNA damage, promoting cell death .

Pharmacokinetics

Like other small molecule drugs, it is expected to be well-absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .

Result of Action

The result of the action of Benzyl 2,4-dichloro-8,9-dihydro-5H-pyrimido[4,5-D]azepine-7(6H)-carboxylate is the induction of cell death . By inhibiting PARP and disrupting DNA repair, it causes the accumulation of DNA damage, leading to cell death . This makes it a potential therapeutic agent for cancer treatment .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs could affect its absorption, distribution, metabolism, and excretion, thereby influencing its efficacy . Additionally, factors such as pH and

Propriétés

IUPAC Name |

benzyl 2,4-dichloro-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl2N3O2/c17-14-12-6-8-21(9-7-13(12)19-15(18)20-14)16(22)23-10-11-4-2-1-3-5-11/h1-5H,6-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISQBQGSKOWIRSS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC2=C1C(=NC(=N2)Cl)Cl)C(=O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl2N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10677828 |

Source

|

| Record name | Benzyl 2,4-dichloro-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepine-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1207362-38-6 |

Source

|

| Record name | Benzyl 2,4-dichloro-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepine-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-Oxa-1,4-diazaspiro[5.5]undecan-5-one](/img/structure/B582343.png)

![Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B582353.png)